beta-Lactose

Aqueous Solubility Dissolution Kinetics Mutarotation

Generic 'lactose' substitution fails in DPI and rapid-dissolve applications-α-lactose monohydrate cannot replicate anhydrous β-lactose performance. • ~10× higher initial aqueous solubility vs. α-lactose monohydrate, enabling transient supersaturation critical for processing • Roller-dried carrier particles (50-250 µm, surface rugosity 1.9-2.4) optimize drug dispersion and fine particle fraction (FPF) in DPI • Anhydrous crystal form compatible with moisture-sensitive APIs Supplied with certificate of analysis; ambient shipping.

Molecular Formula C12H22O11
Molecular Weight 342.30 g/mol
CAS No. 5965-66-2
Cat. No. B051086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Lactose
CAS5965-66-2
Synonyms4-o-beta-d-galactopyranosyl-beta-d-glucopyranos; 4-O-Hexopyranosylhexopyranose; Lactose, beta-; 4-O-BETA-D-GALACTOPYRANOSYL-BETA-D-GLUCOPYRANOSE; B-4-(B-D-GALACTOSIDO)-D-GLUCOSE; BETA-D-GAL-[1->4]-BETA-D-GLC; BETA-D-LACTOSE; BETA-LACTOSE
Molecular FormulaC12H22O11
Molecular Weight342.30 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O
InChIInChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5+,6+,7-,8-,9-,10-,11-,12+/m1/s1
InChIKeyGUBGYTABKSRVRQ-DCSYEGIMSA-N
Commercial & Availability
Standard Pack Sizes50 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility50 to 100 mg/mL at 68 °F (NTP, 1992)
Insoluble in ether and chloroform;  very slightly soluble in alcohol
In water, 1.95X10+6 mg/L at 20 °C

Structure & Identifiers


Interactive Chemical Structure Model





Beta-Lactose: Product Overview


Beta-lactose (β-lactose, CAS 5965-66-2) is the beta-anomeric form of the disaccharide lactose, composed of galactose and glucose linked via a β(1→4) glycosidic bond [1]. It is chemically distinct from the more common alpha-lactose (α-lactose) by the stereochemical orientation of the hydroxyl group at the C-1 position of the glucose moiety, which profoundly alters its physicochemical and functional properties [1]. Beta-lactose crystallizes in an anhydrous form and exhibits markedly higher aqueous solubility and faster dissolution kinetics compared to α-lactose monohydrate, making it a critical material in specialized pharmaceutical, food, and industrial applications where rapid solubility is paramount [2].

Why Beta-Lactose Over Alpha-Lactose


The common assumption that 'lactose' is a generic, interchangeable excipient is invalid when precise control over solubility, dissolution rate, and crystal hydration is required. Substituting alpha-lactose monohydrate for beta-lactose in applications such as dry powder inhaler (DPI) carriers, rapid-dissolving tablets, or specific food processes leads to quantifiably different performance. The higher solubility and unique anhydrous crystal habit of beta-lactose directly impact powder flow, drug dispersion, and product texture [1]. Furthermore, the mutarotation phenomenon, where β-lactose converts to α-lactose in aqueous solution until equilibrium is reached, means that the initial rapid dissolution of β-lactose provides a transient, yet critical, supersaturation that α-lactose monohydrate cannot achieve [2]. The quantitative evidence below underscores why generic substitution fails and necessitates the specific procurement of beta-lactose.

Beta-Lactose Evidence vs. Analogs


Higher Initial Solubility vs. Alpha-Lactose

Beta-lactose exhibits a solubility in water that is up to 10 times higher than that of alpha-lactose monohydrate at room temperature [1]. This is a direct consequence of its anhydrous crystalline form and the molecular configuration at the anomeric center [1]. While both anomers equilibrate to the same final solubility due to mutarotation, the initial dissolution rate of β-lactose is significantly faster, making it the preferred form for applications requiring rapid solubility [2].

Aqueous Solubility Dissolution Kinetics Mutarotation

Anhydrous Crystal Form Advantage

Beta-lactose crystallizes as an anhydrous solid, whereas alpha-lactose commonly crystallizes as a monohydrate, incorporating one molecule of water per lactose molecule [1]. This structural distinction is not merely academic; it has direct, quantifiable consequences. The anhydrous nature of β-lactose confers a lower hygroscopicity and different thermal behavior, which is critical for moisture-sensitive formulations [2]. X-ray powder diffraction studies have determined the precise unit cell parameters for pure β-lactose, distinguishing it from both α-lactose monohydrate and mixed α/β crystal forms [3].

Crystal Polymorphism Anhydrous Excipient X-ray Diffraction

Faster Dissolution & Supersaturation

The dissolution behavior of β-lactose is kinetically distinct. When added to water, it dissolves rapidly, creating a transient state of supersaturation with respect to α-lactose [1]. This is because β-lactose is more soluble than the equilibrium mixture. Over time, mutarotation converts some β-lactose to the less soluble α-anomer, which then slowly crystallizes out of solution [1]. In contrast, α-lactose monohydrate dissolves slowly, and the concentration of lactose increases gradually as mutarotation generates the more soluble β-anomer [1]. This difference in dissolution profiles has been modeled and experimentally validated [2].

Dissolution Kinetics Supersaturation Mutarotation

Engineered Rugosity for DPI Carriers

For pharmaceutical dry powder inhaler (DPI) formulations, the surface rugosity (roughness) of carrier particles is a critical quality attribute that governs drug particle adhesion and subsequent aerosolization performance [1]. A patented pharmaceutical excipient consists of particulate roller-dried anhydrous β-lactose with a particle size between 50 and 250 micrometers and a precisely defined rugosity between 1.9 and 2.4 [2]. This specific combination of size and surface texture is engineered to optimize the fine particle fraction (FPF) of the delivered drug, a key performance indicator for DPIs [1].

Dry Powder Inhaler DPI Carrier Rugosity Particle Engineering

Beta-Lactose: Key Applications


High-Performance DPI Carrier

Anhydrous beta-lactose is processed via roller-drying to create coarse carrier particles with a defined particle size (50-250 µm) and high surface rugosity (1.9-2.4) [1]. This engineered surface texture optimizes the adhesion and detachment of micronized drug particles, leading to improved drug dispersion, a higher fine particle fraction (FPF) delivered to the deep lung, and more consistent dosing from the device [2]. The anhydrous nature of β-lactose also ensures compatibility with moisture-sensitive active pharmaceutical ingredients (APIs).

Mutarotation Kinetics Model

Due to its distinct anomeric configuration and the well-characterized kinetics of its interconversion with α-lactose, beta-lactose serves as an ideal model system in both academic and industrial research [1]. The mutarotation rate constant (k) for lactose epimerization is 4.4 × 10⁻⁴ s⁻¹ at 25 °C, and the distinct NMR subspectra of the two anomers allow for precise, quantitative tracking of their structural and kinetic behavior in solution [2]. This makes β-lactose a preferred tool for studying enzymatic specificity (e.g., β-galactosidase activity) and the physical chemistry of sugar solutions.

Rapid-Dissolving Food Component

In food science, the initial solubility of β-lactose being up to 10 times higher than that of α-lactose monohydrate is exploited to prevent gritty textures and ensure rapid dissolution in products like infant formulas, confectioneries, and powdered beverages [1]. The transient supersaturation achieved upon dissolution of β-lactose allows for higher concentrations of lactose in solution during processing steps such as spray-drying or before crystallization is controlled, improving manufacturing efficiency and final product quality [2].

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